n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide
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Overview
Description
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide is a complex organic compound with the molecular formula C20H12N4O8 This compound is characterized by the presence of benzoyl and trinitrophenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide typically involves the reaction of benzoyl chloride with 2,4,6-trinitroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5COCl+C6H2(NO2)3NH2→C6H5CONH(C6H2(NO2)3)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The nitro groups in the compound can undergo redox reactions, contributing to its biological activity. The benzoyl group may also play a role in binding to target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- n-Benzoyl-n-(2,4,6-trichlorophenyl)thiourea
- 4-(n-(2,4,6-trinitrophenyl)amino)phenyl sulfone
- n-Benzoyl-n-(2,4,6-trichlorophenyl)benzamide
Uniqueness
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide is unique due to the presence of both benzoyl and trinitrophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
5457-35-2 |
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Molecular Formula |
C20H12N4O8 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-benzoyl-N-(2,4,6-trinitrophenyl)benzamide |
InChI |
InChI=1S/C20H12N4O8/c25-19(13-7-3-1-4-8-13)21(20(26)14-9-5-2-6-10-14)18-16(23(29)30)11-15(22(27)28)12-17(18)24(31)32/h1-12H |
InChI Key |
LOLYHAROGGKYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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